This compound is classified under heterocyclic compounds, specifically as a substituted pyridine. Pyridines are known for their aromaticity and ability to participate in various chemical reactions, making them valuable in drug development and agrochemicals.
The synthesis of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can be achieved through several methods, primarily focusing on the introduction of the bromine and trifluoromethoxy groups onto the pyridine ring.
The molecular structure of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can be described in terms of its functional groups and stereochemistry:
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine largely depends on its interactions with biological targets:
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine has potential applications in several fields:
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine (C₁₂H₇BrF₃NO, CID 20080827) is a halogenated heterocyclic compound integrating a pyridine core with two pharmacologically significant substituents: a bromine atom at the 3-position and a 4-(trifluoromethoxy)phenyl group at the 5-position [1]. This molecular architecture positions it as a high-value intermediate in pharmaceutical and agrochemical synthesis. Its structural features—including the electron-deficient pyridine ring, halogen bond donor capability, and lipophilic trifluoromethoxy group—enable diverse reactivity and target binding, making it indispensable for constructing complex bioactive molecules [2] [5].
This compound excels as a synthetic intermediate due to its orthogonal reactivity sites:
Table 1: Key Synthetic Applications of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reaction Type | Conditions | Product Class | Application Example |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 80–100°C | 5-Arylpyridines | Kinase inhibitor intermediates [2] |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, Toluene, 110°C | 3-Aminopyridines | Antimicrobial agents [7] |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 3-Alkynylpyridines | NLO materials [2] |
Halogenated pyridines, particularly 3-bromo derivatives, are pivotal in medicinal chemistry due to:
Table 2: Halogen Bonding Parameters in 3-Bromopyridine Derivatives
Compound | XB Distance (Å) | Angle (°) | Biological Target |
---|---|---|---|
3-Bromo-5-(2,5-difluorophenyl)pyridine [2] | 3.25 | 165.3 | Antifungal enzyme active site |
4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile [3] | 3.31 | 159.8 | Antibacterial lead |
3,5-Bis(naphthalen-1-yl)pyridine [2] | 3.42 | 152.1 | Anticancer scaffold |
The -OCF₃ group is a privileged motif in drug design, with 19 FDA-approved drugs containing it over the past 20 years [5]. Its effects include:
Table 3: Pharmacological Contributions of Trifluoromethoxy Group in FDA-Approved Drugs
Drug (Year Approved) | Structure | Indication | Role of -OCF₃ |
---|---|---|---|
Ubrogepant (2019) | (3S,5S,6R)-6-Methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | Migraine | Enhances BBB penetration and target binding [5] |
Alpelisib (2019) | 4-Methyl-2-[2-(trifluoromethyl)pyridin-4-yl]aminothiazole | Breast cancer | Improves metabolic stability and solubility [5] |
Pretomanid (2019) | 6-(4-Trifluoromethoxyphenyl)imidazo[2,1-b]oxazole | Tuberculosis | Boosts lipophilicity for intracellular parasite targeting [7] |
Complete Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7